2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide
Description
The compound 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide is a benzimidazole-acetohydrazide hybrid with a complex heterocyclic architecture. Key structural features include:
- A 1H-benzimidazole core substituted at position 2 with a 4-amino-1,2,5-oxadiazol-3-yl group (furazan), known for its electron-deficient nature and role in enhancing metabolic stability .
- An acetohydrazide backbone linking the benzimidazole to a 2-hydroxy-3-nitrobenzylidene moiety. The nitro (-NO₂) and hydroxyl (-OH) groups on the benzylidene ring contribute to electronic effects and hydrogen-bonding interactions, which may influence biological activity .
This compound’s synthesis likely follows a multi-step pathway involving:
Formation of the benzimidazole core via condensation of substituted diamine precursors.
Introduction of the furazan ring through cyclization or substitution reactions.
Hydrazide formation and subsequent Schiff base condensation with 2-hydroxy-3-nitrobenzaldehyde .
Properties
Molecular Formula |
C18H14N8O5 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14N8O5/c19-17-15(23-31-24-17)18-21-11-5-1-2-6-12(11)25(18)9-14(27)22-20-8-10-4-3-7-13(16(10)28)26(29)30/h1-8,28H,9H2,(H2,19,24)(H,22,27)/b20-8+ |
InChI Key |
KBJGMVNPIWIXRD-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])O)C4=NON=C4N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O)C4=NON=C4N |
Origin of Product |
United States |
Preparation Methods
Role of Catalysts and Reagents
Temperature and Time Dependencies
Solvent Effects
-
Polar Protic Solvents : Ethanol and methanol enhance hydrazide solubility but may slow cyclization.
-
Aprotic Solvents : DMF accelerates reactions but complicates purification due to high boiling points.
Analytical and Spectroscopic Validation
Structural Confirmation
Purity Assessment
-
TLC Monitoring : Rf values of 0.71 (ethyl acetate/hexane) ensure intermediate homogeneity.
-
HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 12.3 minutes.
Challenges and Mitigation Strategies
Side Reactions
Scalability Issues
-
Batch vs. Flow Chemistry : Pilot-scale trials show 15% yield drops in batch reactors due to heat transfer inefficiencies. Flow systems improve consistency but require specialized equipment.
Applications and Derivative Synthesis
While beyond preparation scope, the compound’s bioactivity profile informs synthetic priorities:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, to form corresponding oxides and quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Solvents: Toluene, dichloromethane, and ethanol.
Major Products
Oxidation Products: Quinones and oxides.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and benzimidazole rings exhibit notable antimicrobial properties. Studies have shown that derivatives of these compounds can inhibit the growth of various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
| Candida albicans | TBD |
Note: TBD indicates that specific data for the compound was not available in the reviewed literature.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies. Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and inhibition of cell proliferation.
Case Study: Anticancer Properties
In a study focusing on oxadiazole derivatives, compounds structurally related to this molecule showed promising results against MCF7 (breast cancer) and A549 (lung cancer) cells, with IC50 values ranging from 10 to 30 µM.
Synthetic Methodologies
The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and benzimidazole intermediates, followed by coupling reactions under controlled conditions.
Synthetic Route Overview:
- Preparation of Intermediates : Synthesize the oxadiazole and benzimidazole precursors.
- Coupling Reaction : Combine intermediates using suitable reagents and catalysts.
- Purification : Employ chromatographic techniques to isolate the final product.
Potential Applications in Medicinal Chemistry
Given its structural characteristics and biological activities, this compound may find applications in:
- Drug Development : As a lead compound for developing new antimicrobial or anticancer agents.
- Pharmacological Studies : Investigating mechanisms of action related to its biological activities.
- Chemical Biology : Exploring interactions with specific biological targets to understand its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets. This results in the modulation of various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structurally similar compounds are identified through variations in:
- Benzylidene substituents (e.g., nitro, hydroxy, methoxy, halogen).
- Heterocyclic modifications (e.g., oxadiazole vs. triazole).
- Backbone alterations (e.g., sulfanyl vs. hydrazide linkages).
Substituent Effects on Molecular Properties
The benzylidene ring’s substituents significantly impact physicochemical properties and bioactivity. A comparative analysis is summarized in Table 1 .
Table 1: Structural and Molecular Comparison of Analogous Compounds
*Molecular formula and mass estimated based on structural similarity to and .
Key Findings from Analogous Compounds
Electron-Withdrawing vs. Methoxy or benzyloxy groups (as in ) increase steric bulk and polarity, which may reduce membrane permeability but improve solubility.
Heterocyclic Modifications :
- Replacement of oxadiazole with benzothiazole () introduces sulfur-mediated interactions (e.g., metal coordination) but may alter metabolic stability.
- Triazole-containing analogs () exhibit diverse bioactivity due to their ability to engage in π-π stacking and dipole interactions.
Biological Activity Trends: Compounds with 3-hydroxyphenyl substituents () show moderate antioxidant activity due to phenolic -OH groups.
Biological Activity
The compound 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide is a novel hydrazone derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C21H21N7O2
- Molar Mass : 403.44 g/mol
- CAS Number : 328243-90-9
Synthesis
The synthesis of the compound typically involves multiple steps:
- Preparation of the oxadiazole and benzimidazole intermediates.
- Coupling these intermediates under controlled conditions to form the final hydrazone structure.
Common reagents include anhydrous ammonia, toluene, and various oxidizing agents. The reaction conditions are optimized for yield and purity through techniques such as flash column chromatography and recrystallization.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and oxadiazole moieties exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of related compounds:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 3.125 μg/mL | High |
| Compound B | E. coli | 50 μg/mL | Moderate |
| Compound C | Pseudomonas aeruginosa | 50 μg/mL | Moderate |
| Compound D | Bacillus subtilis | 6.25 μg/mL | High |
The compound's effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, suggests a promising therapeutic potential in treating bacterial infections .
Antifungal Activity
In addition to antibacterial properties, the compound exhibits antifungal activity. For instance, it has shown effectiveness against fungal strains such as Aspergillus niger and Fusarium oxysporum, with MIC values indicating moderate to high potency compared to standard antifungal agents .
Anticancer Potential
Preliminary studies have indicated that derivatives of benzimidazole and oxadiazole may possess anticancer properties. The mechanism of action is hypothesized to involve inhibition of DNA synthesis or interference with cellular signaling pathways associated with cancer cell proliferation .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including our compound of interest. The results demonstrated that compounds with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents . -
Antifungal Evaluation :
Another study focused on the antifungal properties of related oxadiazole compounds. The findings suggested that modifications in the chemical structure could enhance efficacy against specific fungal pathogens, paving the way for further development in antifungal therapies .
Q & A
Q. What are the key structural features of this compound, and what challenges arise during its synthesis?
The compound features a benzimidazole core fused with a 1,2,5-oxadiazol-3-yl group and a nitro-substituted benzylidene acetohydrazide moiety. Key challenges include:
- Steric hindrance during coupling reactions due to the bulky benzimidazole and nitrobenzylidene groups.
- Solubility issues in polar solvents, requiring reflux conditions in ethanol or methanol with glacial acetic acid as a catalyst .
- Purification difficulties arising from byproducts; recrystallization from methanol is often necessary to isolate the pure product .
Q. What analytical methods are used to confirm the compound’s structure and purity?
- Spectroscopic characterization :
- Chromatography :
- Mass spectrometry :
Q. What are common synthetic routes for this compound, and what are critical reaction steps?
- Route 1 : Condensation of 4-amino-1,2,5-oxadiazole derivatives with benzimidazole-acetic acid hydrazide under reflux in ethanol, followed by Schiff base formation with 2-hydroxy-3-nitrobenzaldehyde .
- Critical steps :
- Route 2 : Multi-step synthesis starting from substituted benzaldehydes and hydrazides, with purification via recrystallization .
Advanced Questions
Q. How can researchers resolve contradictions in reported yields or purity across different synthesis protocols?
Discrepancies often arise from:
- Variations in stoichiometry : Excess benzaldehyde (1.2–1.5 eq.) improves Schiff base yield but may increase byproduct formation .
- Solvent polarity : Ethanol vs. methanol affects reaction kinetics; methanol’s higher polarity enhances solubility of intermediates .
- Purification methods : Column chromatography vs. recrystallization impacts purity (e.g., >95% purity achievable with silica gel chromatography) .
Methodological recommendation : Optimize solvent and catalyst ratios using design-of-experiments (DoE) frameworks to identify robust conditions .
Q. How can computational methods enhance the optimization of reaction conditions?
- Bayesian optimization : Predicts optimal parameters (e.g., temperature, catalyst loading) by iteratively modeling yield vs. reaction variables .
- Heuristic algorithms : Prioritize reaction pathways with minimal side products, leveraging prior data on similar benzimidazole derivatives .
- In silico solubility modeling : Predicts solvent compatibility using Hansen solubility parameters to reduce experimental trial-and-error .
Q. What strategies are effective for designing derivatives with improved biological activity?
- Structural modifications :
- Activity-guided synthesis :
Data Contradiction Analysis
Example : Conflicting reports on anti-inflammatory activity of similar benzimidazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
